methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a heterocyclic compound featuring a chromen-2-one (coumarin) backbone substituted with a methoxy group at position 8, a thiazolylcarbamoyl moiety at position 3, and a benzoate ester linked via an imino group at position 2. Its Z-configuration at the imino double bond is critical for its electronic and steric properties. The compound is synthesized through multi-step reactions, including condensation of 3-acetyl-8-methoxy-2H-chromen-2-one (derived from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate) with thiazol-2-amine derivatives under solvent-free, catalyst-driven conditions .
Properties
IUPAC Name |
methyl 3-[[8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-28-17-8-4-5-13-12-16(19(26)25-22-23-9-10-31-22)20(30-18(13)17)24-15-7-3-6-14(11-15)21(27)29-2/h3-12H,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNKUBPCIWFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(=O)OC)C(=C2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the chromenylidene core: This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Introduction of the thiazole ring: The thiazole moiety can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling reactions: The chromenylidene core and thiazole ring are then coupled using carbamoylation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Esterification: The final step involves esterification to introduce the benzoate ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
(a) N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-yl) Thiazol-2-yl) Amide Derivatives
These derivatives share the 8-methoxy-2H-chromen-2-one core but replace the benzoate ester with amide-linked substituents. For example, compound 3-acetyl-8-methoxy-2H-chromen-2-one (precursor to the target molecule) lacks the thiazolylcarbamoyl and benzoate groups, resulting in reduced polarity and altered hydrogen-bonding capacity.
(b) Chromene-Pyrimidine Hybrids (e.g., Compound 4 from )
Compound 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one incorporates a pyrimidine ring fused to the chromene system. Unlike the target compound, this hybrid exhibits a tetracyclic structure with chlorophenyl substituents, which may confer higher lipophilicity and distinct pharmacokinetic profiles .
Benzoate Ester Derivatives with Triazine Moieties ()
A series of methyl benzoate esters with triazine-amino linkages, such as Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate, demonstrate structural parallels in their ester and aromatic systems. Key differences include:
- Triazine vs. Chromene-Thiazole Core : The triazine ring offers three reactive sites for substitution, enabling modular synthesis, while the chromene-thiazole system provides a rigid, planar structure conducive to intercalation.
Thiadiazole and Sulfonylurea Analogues ()
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205): This compound replaces the chromene-thiazole system with a thiadiazole ring and a sulfonylurea linkage. The thiadiazole’s electron-deficient nature may enhance metabolic stability but reduce bioavailability compared to the target molecule’s chromene system .
- Sulfonylurea Herbicides (e.g., Metsulfuron Methyl): These triazine-based esters (e.g., Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate ester group but are optimized for herbicidal activity via sulfonylurea moieties, highlighting the target compound’s divergence in biological targeting .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis under solvent-free conditions contrasts with the triazine derivatives’ reliance on chlorinated solvents , suggesting greener scalability for the former.
- Bioactivity Potential: While sulfonylurea derivatives are optimized for herbicidal activity , the chromene-thiazole system’s planar structure may favor interactions with biological macromolecules, as seen in related kinase inhibitors .
Biological Activity
Methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a thiazole ring, and a chromenylidene moiety. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 302.34 g/mol
- Melting Point: Not extensively documented in current literature.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Acetylcholinesterase Inhibition : Compounds with a coumarin core have shown promising acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole and benzoate structures possess significant antibacterial and antifungal properties. The presence of electron-donating or withdrawing groups can influence their potency against various pathogens .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole-containing compounds. For instance:
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli.
- Results : Compounds exhibited varying degrees of antibacterial activity, often correlated with their structural features .
Table 1: Biological Activity Summary
Case Studies
- Alzheimer’s Disease Model : A study evaluated the effects of a similar coumarin-thiazole hybrid on cognitive decline in animal models. Results indicated improved memory retention and reduced acetylcholinesterase activity, suggesting therapeutic potential in neurodegenerative conditions .
- Antimicrobial Efficacy : In another study, derivatives were synthesized and tested against clinical strains of bacteria. The results showed that modifications in the thiazole ring significantly enhanced antibacterial potency compared to non-modified derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
